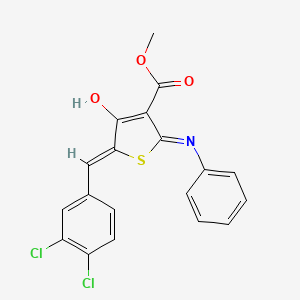![molecular formula C20H19N3O2S2 B6109341 2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6-methyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B6109341.png)
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6-methyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6-methyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound that features a unique combination of indole, thieno, and pyrimidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6-methyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole moiety is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Thieno[2,3-d]pyrimidine Core Formation: The thieno[2,3-d]pyrimidine core is formed by the cyclization of a suitable thioamide with a β-ketoester in the presence of a base.
Coupling Reactions: The indole derivative is then coupled with the thieno[2,3-d]pyrimidine core using a suitable linker, such as a sulfanyl group, under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6-methyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the indole or thieno[2,3-d]pyrimidine rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide (NaOH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Alkylated or acylated derivatives
Applications De Recherche Scientifique
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6-methyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmacology: It is studied for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6-methyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways involved in cell growth and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazoles: Compounds containing thiazole rings, known for their diverse biological activities.
Triazoles: Compounds with triazole rings, used in various pharmacological applications.
Imidazoles: Compounds with imidazole rings, known for their antimicrobial and antifungal properties.
Uniqueness
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6-methyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one is unique due to its combination of indole, thieno, and pyrimidine rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with multiple molecular targets, making it a versatile compound for various scientific applications.
Propriétés
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6-methyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S2/c1-3-9-23-19(25)15-11-13(2)27-18(15)21-20(23)26-12-17(24)22-10-8-14-6-4-5-7-16(14)22/h3-7,11H,1,8-10,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLUYXLEGKJLAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 3-(4-fluorobenzyl)-1-[(8-fluoro-2-quinolinyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6109260.png)
![4-[1-(1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)ethyl]morpholine](/img/structure/B6109269.png)

![1-[1-[(E)-3-(4-fluorophenyl)prop-2-enyl]piperidin-3-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6109271.png)
![3-[(2E)-2-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE](/img/structure/B6109283.png)

![5-({[(1-benzyl-3-piperidinyl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6109292.png)
![2-[(5E)-5-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6109297.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-N'-(1-methyl-2-oxopyrrolidin-3-yl)urea](/img/structure/B6109305.png)

![1-[2-(2,3-dimethylphenoxy)propanoyl]pyrrolidine](/img/structure/B6109315.png)
![2-[(2-cyclopropyl-4-quinolinyl)carbonyl]-N-methylhydrazinecarbothioamide](/img/structure/B6109326.png)
![ethyl 4-[5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate](/img/structure/B6109332.png)
![5-(2,4-dichlorophenyl)-N-[4-(furan-2-carbonylamino)phenyl]furan-2-carboxamide](/img/structure/B6109348.png)
